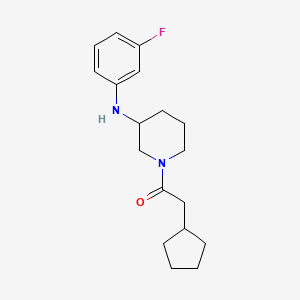
1-(cyclopentylacetyl)-N-(3-fluorophenyl)-3-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(cyclopentylacetyl)-N-(3-fluorophenyl)-3-piperidinamine, also known as CPP-109, is a chemical compound that has been researched for its potential use in treating addiction and other neurological disorders. It is a derivative of the well-known drug, GABA (gamma-aminobutyric acid), and has been shown to have a similar mechanism of action.
作用機序
1-(cyclopentylacetyl)-N-(3-fluorophenyl)-3-piperidinamine works by inhibiting the activity of an enzyme called GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, 1-(cyclopentylacetyl)-N-(3-fluorophenyl)-3-piperidinamine increases the levels of GABA in the brain, which can help to reduce the symptoms of addiction and other neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(cyclopentylacetyl)-N-(3-fluorophenyl)-3-piperidinamine are still being studied, but it is believed to have a number of effects on the brain and nervous system. In addition to increasing GABA levels, 1-(cyclopentylacetyl)-N-(3-fluorophenyl)-3-piperidinamine may also affect the levels of other neurotransmitters, such as dopamine and serotonin.
実験室実験の利点と制限
One of the major advantages of 1-(cyclopentylacetyl)-N-(3-fluorophenyl)-3-piperidinamine for lab experiments is that it has been well-studied and is relatively easy to synthesize. In addition, it has been shown to be effective in animal models of addiction, which makes it a promising candidate for further research. However, there are also some limitations to its use in lab experiments, including the fact that it is not yet approved for human use and may have potential side effects.
将来の方向性
There are a number of potential future directions for research on 1-(cyclopentylacetyl)-N-(3-fluorophenyl)-3-piperidinamine. One area of interest is the development of new derivatives of 1-(cyclopentylacetyl)-N-(3-fluorophenyl)-3-piperidinamine that may have improved efficacy or fewer side effects. In addition, researchers may continue to study the mechanisms of action of 1-(cyclopentylacetyl)-N-(3-fluorophenyl)-3-piperidinamine and other GABA-related compounds in order to better understand their effects on the brain and nervous system. Finally, there is a need for more clinical trials of 1-(cyclopentylacetyl)-N-(3-fluorophenyl)-3-piperidinamine in humans in order to determine its safety and efficacy as a potential treatment for addiction and other neurological disorders.
合成法
The synthesis of 1-(cyclopentylacetyl)-N-(3-fluorophenyl)-3-piperidinamine involves a multi-step process that begins with the reaction of cyclopentanone and 3-fluorobenzaldehyde to form a cyclopentylidene derivative. This derivative is then reacted with piperidine to form the desired product, 1-(cyclopentylacetyl)-N-(3-fluorophenyl)-3-piperidinamine. The final compound is purified using various methods, including column chromatography and recrystallization.
科学的研究の応用
1-(cyclopentylacetyl)-N-(3-fluorophenyl)-3-piperidinamine has been the subject of numerous scientific studies, particularly in the field of addiction treatment. It has been shown to be effective in reducing drug-seeking behavior in animal models of addiction, including cocaine, nicotine, and alcohol. In addition, 1-(cyclopentylacetyl)-N-(3-fluorophenyl)-3-piperidinamine has been studied for its potential use in treating other neurological disorders, such as depression and anxiety.
特性
IUPAC Name |
2-cyclopentyl-1-[3-(3-fluoroanilino)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O/c19-15-7-3-8-16(12-15)20-17-9-4-10-21(13-17)18(22)11-14-5-1-2-6-14/h3,7-8,12,14,17,20H,1-2,4-6,9-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFSQGPYUQWLHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCCC(C2)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopentylacetyl)-N-(3-fluorophenyl)-3-piperidinamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methyl-5-[5-({[2-(1-pyrrolidinyl)ethyl]thio}methyl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine bis(trifluoroacetate)](/img/structure/B5062316.png)
![2-amino-4-(5-bromo-2,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5062335.png)
![N-[2-(3-chlorophenyl)ethyl]-1-methyl-4-piperidinamine](/img/structure/B5062341.png)
![N-(2-methylcyclohexyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5062347.png)

![6-({[3-(ethoxycarbonyl)-4-(4-fluorophenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5062357.png)
![N-(2-(2-methoxyphenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-methylbenzamide](/img/structure/B5062364.png)
![N-[2-({5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)ethyl]acetamide](/img/structure/B5062366.png)
![2-methyl-5-{6-[(3-methylphenyl)amino]-3-pyridazinyl}benzenesulfonamide](/img/structure/B5062372.png)
![[2-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy]acetic acid](/img/structure/B5062374.png)
![diethyl 5-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5062385.png)

![2-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]-N-[(1-methyl-2,3-dihydro-1H-indol-5-yl)methyl]acetamide](/img/structure/B5062400.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5062404.png)